molecular formula C16H18N2 B13789943 Diazene, bis(3,5-dimethylphenyl)- CAS No. 77611-71-3

Diazene, bis(3,5-dimethylphenyl)-

Cat. No.: B13789943
CAS No.: 77611-71-3
M. Wt: 238.33 g/mol
InChI Key: KQJYKIFOKLVEKF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(3,5-dimethylphenyl)- typically involves the reaction of nitrosobenzene with 3,5-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The general procedure includes the following steps:

Industrial Production Methods: Industrial production of Diazene, bis(3,5-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Diazene, bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated and nitrated derivatives.

Scientific Research Applications

Diazene, bis(3,5-dimethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Diazene, bis(3,5-dimethylphenyl)- involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and photoresponsive materials .

Comparison with Similar Compounds

Uniqueness: Diazene, bis(3,5-dimethylphenyl)- is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This makes it distinct from other azo compounds and suitable for specialized applications.

Properties

CAS No.

77611-71-3

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

bis(3,5-dimethylphenyl)diazene

InChI

InChI=1S/C16H18N2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

KQJYKIFOKLVEKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=NC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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